2,6-Di(tert-butyl)-4-(5-sulfanyl-1,3,4-thiadiazol-2-yl)benzenol
Overview
Description
2,6-Di(tert-butyl)-4-(5-sulfanyl-1,3,4-thiadiazol-2-yl)benzenol, also known as this compound, is a useful research compound. Its molecular formula is C16H22N2OS2 and its molecular weight is 322.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antifungal Applications
A significant body of research has focused on the antimicrobial and antifungal properties of derivatives of the mentioned compound. For instance, a study reported the synthesis of novel triazinone derivatives starting from 4-amino-6-tert-butyl-3-sulfanyl-1,2,4-triazin-5(4H)-one, showing antimicrobial activity against certain bacterial and fungal pathogens, as well as mosquito larvicidal activity (C. Kumara et al., 2015). Furthermore, compounds derived from 2,6-di-tert-butyl-4-[5-hetaryl-3-(2-aryl-2-oxoethylsulfanyl)-4H-1,2,4-triazole-4-ylimino]cyclohexa-2,5-dienones were studied for their potential in intramolecular cyclization, highlighting the synthetic versatility of thiadiazole derivatives in creating biologically active compounds (A. Kolodina & A. V. Lesin, 2009).
Synthesis and Characterization of Organic Materials
Research has also delved into the synthesis of luminescent organic materials, where derivatives containing thiadiazole units are utilized for their photoluminescent properties and applications in organic light-emitting diodes (OLEDs). One such study synthesized organic luminophores by combining carbazole donors with thiadiazole acceptor units, demonstrating the utility of these compounds in enhancing photoluminescent efficiency and electronic properties for OLED applications (Renata Rybakiewicz et al., 2020).
Antioxidant Activity
The antioxidant potential of 2,6-di-tert-butyl-4-(5-aryl-1,3,4-oxadiazol-2-yl)phenols, synthesized by reacting aryl hydrazides with 3,5-di-tert butyl 4-hydroxybenzoic acid, underscores another application area. These compounds have been tested for their free-radical scavenging ability, illustrating the chemical versatility and potential therapeutic benefits of thiadiazole derivatives (R. M. Shakir et al., 2014).
Properties
IUPAC Name |
5-(3,5-ditert-butyl-4-hydroxyphenyl)-3H-1,3,4-thiadiazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2OS2/c1-15(2,3)10-7-9(13-17-18-14(20)21-13)8-11(12(10)19)16(4,5)6/h7-8,19H,1-6H3,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYNMGQGXYYHMEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=NNC(=S)S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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